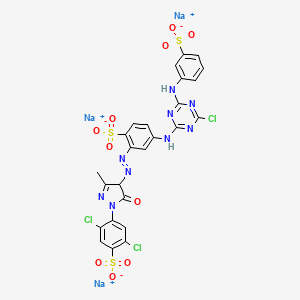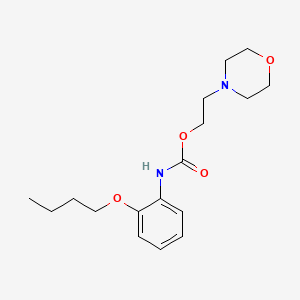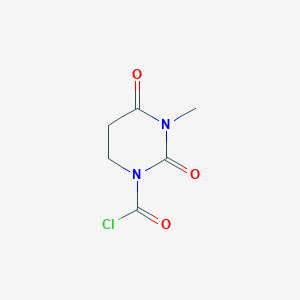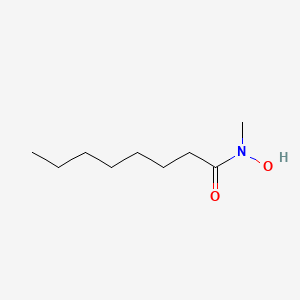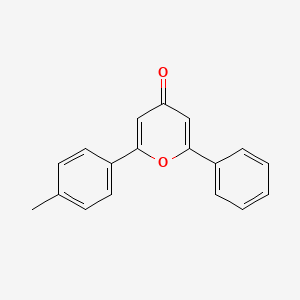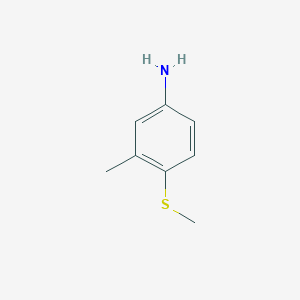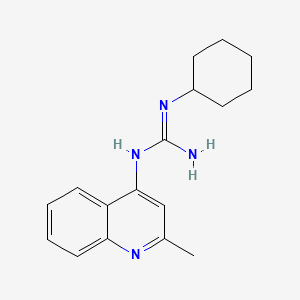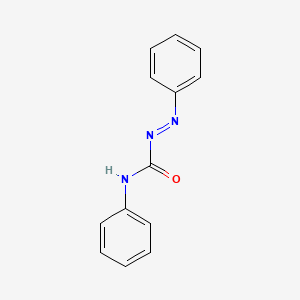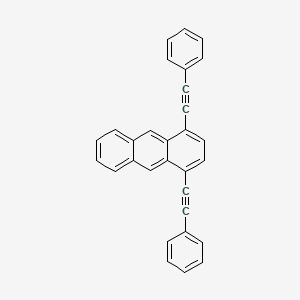
1,4-Bis(phenylethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(phenylethynyl)anthracene is an organic compound belonging to the anthracene family. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its high fluorescence quantum yield and thermal stability, which are essential for its use in light-emitting devices and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(phenylethynyl)anthracene is typically synthesized through the Sonogashira cross-coupling reaction. This method involves the coupling of 1,4-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira cross-coupling reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Partially hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
1,4-Bis(phenylethynyl)anthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its high fluorescence quantum yield.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1,4-Bis(phenylethynyl)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence as it returns to the ground state. This process is highly efficient due to the rigid structure of the anthracene core, which minimizes non-radiative decay pathways. The molecular targets and pathways involved in its applications, such as in photodynamic therapy, include the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
1,4-Bis(phenylethynyl)anthracene can be compared with other anthracene derivatives, such as:
9,10-Bis(phenylethynyl)anthracene: Known for its green fluorescence and used in similar applications.
1-Chloro-9,10-bis(phenylethynyl)anthracene: A fluorescent dye used in lightsticks, emitting yellow-green light.
9-(4-Phenylethynyl)anthracene: Exhibits blue emission and is used in OLEDs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other derivatives. Its high thermal stability and fluorescence quantum yield make it particularly suitable for applications requiring robust and efficient light-emitting materials.
Propriétés
Numéro CAS |
65734-59-0 |
|---|---|
Formule moléculaire |
C30H18 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1,4-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H18/c1-3-9-23(10-4-1)15-17-25-19-20-26(18-16-24-11-5-2-6-12-24)30-22-28-14-8-7-13-27(28)21-29(25)30/h1-14,19-22H |
Clé InChI |
YVMPAIVLHOURCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C3=CC4=CC=CC=C4C=C23)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


